molecular formula C4H7Cl3O B14758346 1,1,2-Trichloro-2-ethoxyethane CAS No. 687-44-5

1,1,2-Trichloro-2-ethoxyethane

Katalognummer: B14758346
CAS-Nummer: 687-44-5
Molekulargewicht: 177.45 g/mol
InChI-Schlüssel: AHWDYEVOZYQTRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2-Trichloro-2-ethoxyethane is an organochlorine compound with the molecular formula C4H7Cl3O. It is a colorless liquid that is used in various industrial applications due to its chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in chemical synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,2-Trichloro-2-ethoxyethane can be synthesized through the chlorination of ethoxyethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through a continuous process involving the chlorination of ethoxyethane. The process is optimized to achieve high yields and purity of the product. The reaction mixture is subjected to fractional distillation to separate the desired compound from other by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2-Trichloro-2-ethoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products

    Oxidation: Produces acids or aldehydes.

    Reduction: Yields less chlorinated derivatives.

    Substitution: Forms new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,1,2-Trichloro-2-ethoxyethane is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Employed in studies involving the interaction of organochlorine compounds with biological systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.

    Industry: Used in the production of other chemicals and as a solvent in industrial processes.

Wirkmechanismus

The mechanism of action of 1,1,2-Trichloro-2-ethoxyethane involves its interaction with molecular targets in chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,2-Trichloroethane: An isomer with similar chemical properties but different structural arrangement.

    1,1,1-Trichloroethane: Another isomer with different reactivity and applications.

    Trichloroethylene: A related compound used as a solvent and in chemical synthesis.

Uniqueness

1,1,2-Trichloro-2-ethoxyethane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

687-44-5

Molekularformel

C4H7Cl3O

Molekulargewicht

177.45 g/mol

IUPAC-Name

1,1,2-trichloro-2-ethoxyethane

InChI

InChI=1S/C4H7Cl3O/c1-2-8-4(7)3(5)6/h3-4H,2H2,1H3

InChI-Schlüssel

AHWDYEVOZYQTRK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.